molecular formula C16H18ClN3O3 B4449044 N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide

Cat. No.: B4449044
M. Wt: 335.78 g/mol
InChI Key: AHAPNQYMLWVWKD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a dimethyl-oxopyrimidinyl group attached to the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The starting material, 3-chloro-4-methoxyaniline, undergoes a reaction with 2-bromo-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivative.

    Reduction: Formation of 3-chloro-4-methoxyaniline derivative.

    Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in various biological systems.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-9-7-10(2)20(16(22)18-9)11(3)15(21)19-12-5-6-14(23-4)13(17)8-12/h5-8,11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAPNQYMLWVWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1C(C)C(=O)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide
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N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide
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N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide
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N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide
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N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide

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